Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate

vasorelaxation KATP channel tetrahydrobenzothiazole

This tetrahydrobenzothiazole urea (series II, CAS 313395-64-1) is a structurally defined negative control for vasorelaxant screening programs. Unlike aromatic series I benzothiazole ureas that exhibit potent KATP channel-mediated vasorelaxation, its partially saturated core confers markedly weaker myorelaxant activity. This scaffold-specific differentiation makes it indispensable for confirming that vasorelaxant efficacy depends on aromatic ring integrity and 6-position electron-withdrawing substitution. Procure as a reference standard to validate target engagement assays or as a starting scaffold for medicinal chemistry programs seeking to dissociate non-vascular KATP modulation from vascular smooth muscle effects.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 313395-64-1
Cat. No. B2758465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate
CAS313395-64-1
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CC(CC3)C
InChIInChI=1S/C18H21N3O3S/c1-3-24-16(22)12-5-7-13(8-6-12)19-17(23)21-18-20-14-9-4-11(2)10-15(14)25-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,19,20,21,23)
InChIKeyZDFBPRZOYUHILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate (CAS 313395-64-1): Core Chemical Identity and Scaffold Classification


Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate (CAS 313395-64-1) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydro-1,3-benzothiazole (series II) class bearing a urea linkage at the 2-position. Its molecular formula is C18H21N3O3S with a molecular weight of 359.44 g/mol [1]. This compound is structurally characterized by a partially saturated bicyclic thiazole core, an ethyl benzoate moiety, and a 6-methyl substituent on the tetrahydro ring, distinguishing it from fully aromatic benzothiazole (series I) analogs.

Why Tetrahydrobenzothiazole Ureas Like CAS 313395-64-1 Cannot Be Simply Replaced by Benzothiazole Analogs


Substituting ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate with fully aromatic benzothiazole (series I) analogs is not functionally equivalent because the saturation state of the heterocyclic core fundamentally alters the pharmacological profile. Systematic comparative data demonstrate that the tetrahydro scaffold (series II) confers a distinct biological fingerprint characterized by markedly weaker myorelaxant activity compared to aromatic counterparts [1]. This differentiation is not marginal; it reflects a structural prerequisite for potent vasorelaxation that is absent in the partially saturated system. Consequently, procurement decisions based solely on urea-benzothiazole scaffold similarity, without accounting for ring saturation, risk selecting a compound with a divergent efficacy profile for KATP channel-mediated vascular effects.

Quantitative Differentiation Evidence for Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate Against Closest Analogs


Vasorelaxant Potency: Tetrahydro (Series II) vs. Aromatic Benzothiazole (Series I) Ureas

In a direct head-to-head study, compounds from the 4,5,6,7-tetrahydro-1,3-benzothiazole series (series II), which includes the target compound, exhibited weak vasorelaxant activity on rat aorta rings, whereas several fully aromatic 1,3-benzothiazole series (series I) compounds, such as 13u and 13v, demonstrated marked myorelaxant effects [1]. The authors explicitly conclude that the weak activity of series II evidences the necessity of a complete aromatic heterocyclic system for potent vasorelaxation.

vasorelaxation KATP channel tetrahydrobenzothiazole

KATP Channel Involvement in Vasorelaxation: Series I vs. Series II

The myorelaxant activity of active series I compounds was significantly reduced when measured on aorta rings precontracted by 80 mM KCl or by 30 mM KCl in the presence of 10 μM glibenclamide, a sulfonylurea KATP channel blocker, suggesting that the vasorelaxant effect of series I is mediated through KATP channel opening [1]. Because series II compounds (including the target compound) exhibit only weak vasorelaxant activity, the KATP channel-dependent mechanism is less pronounced or absent for the tetrahydro scaffold.

KATP channel glibenclamide vascular smooth muscle

Insulin Secretion Inhibition: Tissue Selectivity of Series I vs. Absence of Data for Series II

Several compounds from series I, notably compound 13a, produced a marked inhibition of insulin secretion when tested on rat pancreatic islets and exhibited clear tissue selectivity for pancreatic β-cells over vascular smooth muscle [1]. No corresponding insulin secretion inhibition data are reported for series II compounds, suggesting that the tetrahydro scaffold may not confer the same pancreatic β-cell activity, or that it was not pursued due to the overall weak pharmacological profile.

insulin secretion pancreatic β-cells tissue selectivity

Substituent SAR Context: 6-Methyl Tetrahydro vs. Electron-Withdrawing Group Aromatic Series

Within the aromatic series I, maximum potency was associated with strong electron-withdrawing groups (NO2, CN) at the 6-position combined with an alkyl group on the urea function [1]. The target compound bears a 6-methyl group on a tetrahydro core, which represents both a different electronic environment (electron-donating vs. withdrawing) and a different hybridization state (sp3 vs. sp2). This dual divergence places the target compound in a distinct SAR cluster predicted to lack the potent vasorelaxant and insulin secretion inhibitory activities of optimized series I leads.

structure-activity relationship electron-withdrawing group 6-position substituent

Recommended Experimental Scenarios for Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate Based on Quantitative Differentiation Evidence


Negative Control in KATP Channel-Dependent Vasorelaxation Assays

The tetrahydro scaffold (series II) of CAS 313395-64-1 exhibits weak vasorelaxant activity compared to aromatic series I compounds like 13u and 13v [1]. This makes it suitable as a structurally matched negative control in experiments designed to confirm that the vasorelaxant effect of benzothiazole ureas depends on aromatic ring integrity and KATP channel engagement.

Selectivity Profiling to Minimize Vascular KATP Effects

Because the KATP channel-mediated vasorelaxant mechanism is prominent for series I but not established for series II [1], the target compound can serve as a starting scaffold for medicinal chemistry programs seeking to dissociate pancreatic β-cell or other tissue-specific KATP modulation from vascular smooth muscle effects, provided that target engagement at non-vascular KATP subtypes is independently confirmed.

Structure-Activity Relationship Reference Point for Ring Saturation Studies

The target compound embodies the combination of a tetrahydro (saturated) bicyclic core and a 6-methyl electron-donating substituent, standing in contrast to the optimal pharmacophore of aromatic, electron-withdrawing 6-substituted benzothiazole ureas [1]. It serves as a reference point for quantifying the contribution of ring aromaticity and 6-position electronics to biological activity in benzothiazole urea libraries.

Quote Request

Request a Quote for Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.